molecular formula C14H13FN2O3S B4522695 N-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine

N-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine

Cat. No.: B4522695
M. Wt: 308.33 g/mol
InChI Key: BUEFBXOSDIEGQR-UHFFFAOYSA-N
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Description

N-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine is a complex organic compound that features a thiazole ring substituted with a fluorophenyl group and a beta-alanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a substituted thiourea with an α-halo ketone in the presence of a green solvent like ethanol . The reaction conditions are mild, often conducted at room temperature or slightly elevated temperatures to facilitate the formation of the thiazole ring.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and purity. This could involve the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group allows for electrophilic aromatic substitution reactions, where substituents like nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of nitro groups or other electrophiles onto the aromatic ring.

Scientific Research Applications

N-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the beta-alanine moiety can participate in hydrogen bonding, stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine is unique due to its combination of a thiazole ring, a fluorophenyl group, and a beta-alanine moiety. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[[2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O3S/c1-8-12(13(20)16-7-6-11(18)19)21-14(17-8)9-2-4-10(15)5-3-9/h2-5H,6-7H2,1H3,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEFBXOSDIEGQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine
Reactant of Route 2
Reactant of Route 2
N-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine
Reactant of Route 3
Reactant of Route 3
N-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine
Reactant of Route 4
N-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine
Reactant of Route 5
N-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine
Reactant of Route 6
N-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-beta-alanine

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